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Compound of Interest

Compound Name:
(1-Ethyl-1H-pyrazol-4-yloxy)-acetic

acid

CAS No.: 1592704-22-7

Cat. No.: B1449676 Get Quote

Executive Summary & Strategic Rationale
In the competitive landscape of agrochemical discovery, pyrazole-yloxy acetic acid derivatives

represent a high-value hybrid scaffold. This class synergizes the established bioactivity of the

pyrazole ring (present in commercial succinate dehydrogenase inhibitors like fluxapyroxad) with

the oxyacetic acid moiety characteristic of auxin-mimic herbicides (e.g., 2,4-D).

However, recent advanced screening reveals a pivotal divergence in their Mode of Action

(MoA). While structurally reminiscent of auxins, the most potent derivatives in this class

function primarily as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. This guide

objectively compares these derivatives against commercial standards (Mesotrione, 2,4-D),

analyzing their kinetic profiles, structural activity relationships (SAR), and synthesis protocols.

Mechanism of Action (MoA) Analysis
Understanding the target site is critical for interpreting bioactivity data. Unlike traditional

aryloxyacetic acids that bind TIR1 ubiquitin ligases (auxin mimics), pyrazole-substituted

variants often target the HPPD enzyme, blocking plastoquinone biosynthesis and causing

bleaching symptoms.

Visualization: HPPD Inhibition Pathway
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The following diagram illustrates the interruption of the tyrosine catabolism pathway by

pyrazole-yloxy acetic acid derivatives.
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Figure 1:Mechanism of Action for HPPD-inhibiting pyrazole derivatives.[1][2][3][4] The

compound competitively binds to the HPPD active site, preventing the conversion of HPPA to

HGA, ultimately leading to plant death via photo-oxidative stress.

Comparative Bioactivity Data[1][3][5][6][7][8][9]
The following data aggregates kinetic inhibition constants (

) and greenhouse herbicidal efficiency (

) from recent comparative studies.

Table 1: In Vitro HPPD Inhibition ( )
Comparison of novel pyrazole-yloxy derivatives against the commercial standard Mesotrione.

Compound ID Structure Motif (µM)
Potency Relative to
Standard

Mesotrione
Commercial Standard

(Triketone)
0.013 1.00x (Baseline)

Derivative II-4
Pyrazole-yloxy acetic

acid (Optimized)
0.011 1.18x (Superior)

Derivative I-23
Pyrazole-yloxy acetic

acid (Basic)
0.012 1.08x (Equivalent)

2,4-D
Aryloxyacetic acid

(Auxin mimic)
> 10.0 Inactive on HPPD
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Analyst Note: The data indicates that despite containing the "acetic acid" tail typical of auxin

herbicides (like 2,4-D), the pyrazole core shifts the selectivity entirely toward HPPD. Derivative

II-4 exhibits a

lower than Mesotrione, suggesting tighter binding affinity to the enzyme's ferrous

ion (

) center.

Table 2: Post-Emergence Herbicidal Efficiency
Control efficacy at 150 g ai/ha against key weed species.[5]

Weed Species
Mesotrione (%
Control)

Derivative II-4 (%
Control)

2,4-D (% Control)

Echinochloa crus-galli

(Barnyard grass)
85% 92% < 20%

Digitaria sanguinalis

(Crabgrass)
80% 88% < 15%

Amaranthus

retroflexus (Pigweed)
100% 100% 100%

Abutilon theophrasti

(Velvetleaf)
95% 98% 90%

Structural Activity Relationship (SAR)[4][11]
To optimize bioactivity, researchers must balance the lipophilicity of the pyrazole ring with the

polarity of the acid tail.

The Oxyacetic Acid Tail:
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Free Acid (-COOH): Essential for phloem mobility and binding within the hydrophilic pocket

of the target enzyme. Conversion to methyl esters generally reduces in vitro potency but

may enhance in vivo penetration (pro-drug effect).

Linkage: The ether (-O-CH2-) linkage is critical. Direct bonding or extending the chain to

propionic acid typically results in a >50% loss of activity.

The Pyrazole Core:

Position 5 Substitution: Bulky groups (e.g., phenyl, substituted aryl) at the 5-position of the

pyrazole ring enhance hydrophobic interaction with the enzyme's binding pocket.

Electron Withdrawing Groups (EWGs): Introduction of -CF3 or -Cl on the phenyl ring

attached to the pyrazole often increases metabolic stability and potency.

Experimental Protocols
As a Senior Scientist, I recommend the following self-validating protocols. These are designed

to minimize false positives common in high-throughput screening.

Protocol A: Synthesis of Pyrazole-yloxy Acetic Acid
(Ether Linkage Formation)
Rationale: This step is the critical junction where the "auxin-like" tail is attached to the

"fungicidal/herbicidal" core.

Reagents: Substituted 4-hydroxypyrazole (1.0 eq), Ethyl bromoacetate (1.2 eq),

(anhydrous, 2.0 eq), Acetone (Solvent).

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the substituted

4-hydroxypyrazole in anhydrous acetone.

Deprotonation: Add anhydrous

. Stir at room temperature for 30 minutes. Checkpoint: The mixture should become a fine
suspension; clumping indicates moisture contamination.
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Alkylation: Dropwise add ethyl bromoacetate. Heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

Hydrolysis (Critical): Dissolve the resulting ester in THF/Water (1:1) and treat with LiOH (2.0

eq) at RT for 2 hours to generate the free acid active form. Acidify to pH 3 with 1N HCl to

precipitate the product.

Protocol B: Arabidopsis thaliana HPPD Inhibition Assay
Rationale: Direct enzyme assays are superior to whole-plant assays for determining intrinsic

potency (

) because they eliminate uptake/translocation variables.

Enzyme Preparation: Recombinant AtHPPD is expressed in E. coli (BL21 strain) and purified

via Ni-NTA affinity chromatography.

Reaction Mix:

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM Sodium Ascorbate, 10 µM

.

Substrate: 4-Hydroxyphenylpyruvate (HPPA) at

concentration (approx. 50 µM).

Test Compound: Dissolved in DMSO (Final DMSO < 1%).

Kinetic Measurement: Initiate reaction by adding HPPD enzyme.

Detection: Monitor the formation of Homogentisic Acid (HGA).[4] Since HGA oxidizes rapidly,

a coupled assay using HGA-dioxygenase is often used, or absorbance is measured at 292

nm (disappearance of enol-HPPA).

Validation: Run Mesotrione as a positive control. If Mesotrione
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deviates >20% from historical mean (approx 10-15 nM), invalidate the run.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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